

# A Comprehensive Technical Guide to 2-(4-Isopropylcyclohexyl)ethanol

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## Compound of Interest

Compound Name: 2-(4-Isopropylcyclohexyl)ethanol

Cat. No.: B3051852

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CAS Number: 3650-46-2

This technical guide provides a detailed overview of **2-(4-Isopropylcyclohexyl)ethanol**, a compound of interest in various chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring in-depth chemical knowledge.

## Chemical and Physical Properties

**2-(4-Isopropylcyclohexyl)ethanol**, also known by synonyms such as Cyclohexaneethanol, 4-isopropyl- and 2-(4'-Isopropylcyclohexyl)aethanol, is a cycloaliphatic alcohol.[1][2] Its primary application is in the fragrance industry as a perfuming agent.[3] The quantitative properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	3650-46-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C11H22O	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	170.29 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	126 °C @ 10 Torr	<a href="#">[4]</a>
Flash Point	105.2 °C	<a href="#">[4]</a>
Density	0.9117 g/cm <sup>3</sup> @ 425 °C	<a href="#">[4]</a>
Refractive Index	1.453	<a href="#">[4]</a>
LogP	3.7	<a href="#">[4]</a>
PSA	20.2 Å <sup>2</sup>	<a href="#">[4]</a>

## Synthesis and Manufacturing

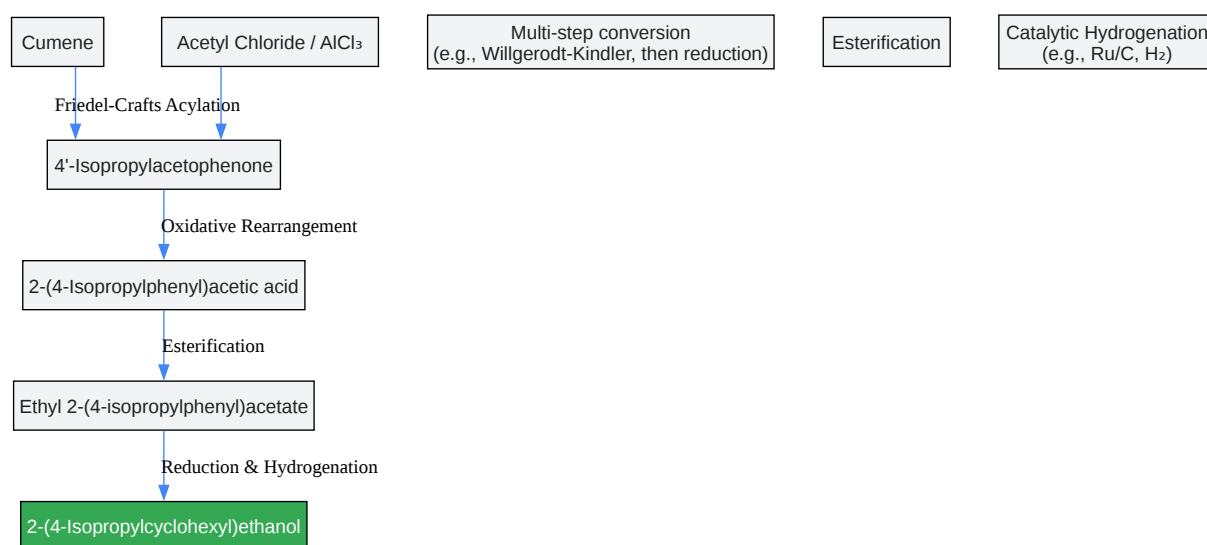
While a specific, detailed experimental protocol for the synthesis of **2-(4-Isopropylcyclohexyl)ethanol** is not readily available in the public domain, the synthesis of its isomer, 1-(4-Isopropylcyclohexyl)ethanol, provides a likely analogous pathway.[\[3\]](#)[\[5\]](#) This process typically involves a two-step synthesis starting from cumene (isopropylbenzene).[\[3\]](#)[\[5\]](#)

A logical synthetic approach would involve:

- **Friedel-Crafts Acylation:** Reaction of cumene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl<sub>3</sub> or FeCl<sub>3</sub>) to produce 4'-isopropylacetophenone.[\[3\]](#)
- **Reduction/Hydrogenation:** The subsequent reduction of the ketone functionality to an alcohol. To obtain the **2-(4-Isopropylcyclohexyl)ethanol**, this would likely involve the reduction of a corresponding carboxylic acid or ester derivative, which would be a multi-step process from the acetophenone intermediate. A more direct, albeit less described, route might involve the hydroxymethylation of an appropriate Grignard reagent derived from a halogenated 4-isopropylcyclohexane.

Further research into proprietary manufacturing processes may be necessary for a detailed, scalable synthesis protocol.

## Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis pathway for **2-(4-Isopropylcyclohexyl)ethanol**.

## Experimental Protocols

Detailed, publicly available experimental protocols for this specific compound are scarce. However, based on standard organic chemistry practices, the following outlines general methodologies that would be applicable.

## General Synthesis Protocol (based on isomer synthesis)

Materials: Cumene, acetyl chloride, anhydrous aluminum chloride, solvent (e.g., dichloromethane), hydrochloric acid, sodium bicarbonate solution, magnesium sulfate, hydrogenation catalyst (e.g., Ruthenium on carbon), high-pressure autoclave, standard laboratory glassware.

Procedure:

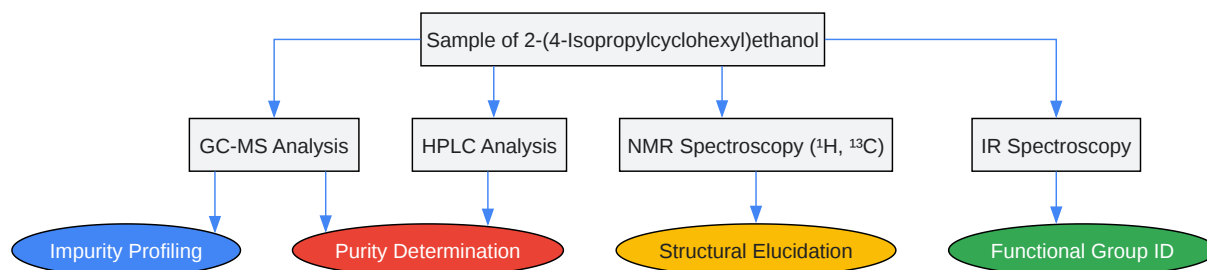
- **Acylation:** To a cooled solution of cumene and anhydrous aluminum chloride in dichloromethane, slowly add acetyl chloride. Maintain the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
- **Purification of Intermediate:** Purify the resulting 4'-isopropylacetophenone by vacuum distillation.
- **Conversion to the 2-substituted analogue:** This would require a multi-step sequence, for which a specific protocol is not available. A plausible, though not confirmed, route would be conversion to the corresponding phenylacetic acid derivative followed by reduction.
- **Hydrogenation:** The appropriate precursor would be dissolved in a suitable solvent (e.g., ethanol or isopropanol) and charged into a high-pressure autoclave with a hydrogenation catalyst (e.g., 5% Ru/C). The vessel is then pressurized with hydrogen and heated. The reaction progress is monitored by techniques such as GC-MS.
- **Final Purification:** After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **2-(4-Isopropylcyclohexyl)ethanol**.

## Analytical Methods

Standard analytical techniques can be employed for the characterization and quality control of **2-(4-Isopropylcyclohexyl)ethanol**.

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities. A non-polar capillary column would be suitable for separation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to confirm the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl and isopropyl protons, as well as the methylene protons adjacent to the hydroxyl group.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic broad O-H stretch of the alcohol group.
- High-Performance Liquid Chromatography (HPLC): For purity assessment, particularly for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point.

## General Analytical Workflow



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